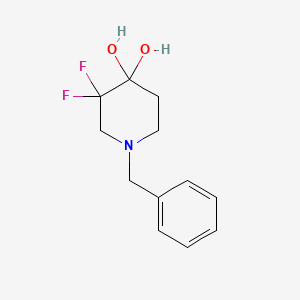

1-Benzyl-3,3-difluoropiperidine-4,4-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3,3-difluoropiperidine-4,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO2/c13-11(14)9-15(7-6-12(11,16)17)8-10-4-2-1-3-5-10/h1-5,16-17H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYVXSSPDOWKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(O)O)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725557 | |

| Record name | 1-Benzyl-3,3-difluoropiperidine-4,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067914-81-1 | |

| Record name | 1-Benzyl-3,3-difluoropiperidine-4,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Benzyl-3,3-difluoropiperidine-4,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3,3-difluoropiperidine-4,4-diol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent structural motif in a vast number of pharmaceuticals, and the introduction of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacological properties.[1] Specifically, gem-difluorination at the 3-position of the piperidine ring, adjacent to a carbonyl or hydrated carbonyl group, can modulate basicity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the known and inferred physical properties of this compound, along with detailed experimental protocols for its characterization.

The presence of the gem-difluoro group is known to decrease the basicity of the piperidine nitrogen, which can be advantageous in reducing off-target effects, such as hERG channel affinity, a common cause of cardiotoxicity.[3] Furthermore, the diol functionality arises from the hydration of the corresponding ketone, 1-Benzyl-3,3-difluoropiperidin-4-one. This hydration is a direct consequence of the powerful electron-withdrawing effect of the adjacent difluoromethyl group, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water.[4][5]

This technical guide will delve into the structural and physicochemical properties of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Key Features

The structure of this compound combines several key functional groups that dictate its physical and chemical behavior: a benzyl-protected tertiary amine, a piperidine ring, a gem-difluorinated carbon, and a geminal diol.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

The Hydrated Ketone: A Technical Guide to 1-Benzyl-3,3-difluoropiperidine-4,4-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting functional groups in precise vectors to interact with biological targets. In the relentless pursuit of improved drug candidates, the strategic incorporation of fluorine has become a powerful tool for fine-tuning molecular properties.[2] Fluorination can enhance metabolic stability, modulate lipophilicity and basicity (pKa), and influence binding affinity through unique electronic interactions.[2][3]

This guide focuses on a specific and intriguing example of this strategy: 1-Benzyl-3,3-difluoropiperidine-4,4-diol (CAS No. 1067914-81-1). This molecule is a building block that combines the proven piperidine scaffold with the influential gem-difluoro motif. A critical feature of this compound is that it exists preferentially as a hydrated gem-diol, a direct consequence of the powerful electronic effects of the adjacent difluoromethylene group. Understanding the structure, stability, and reactivity of this diol is paramount for its effective use in drug design and synthesis.

Section 1: Structural Elucidation and the Dominance of the Hydrated Form

The defining characteristic of this compound is its existence as a stable gem-diol rather than the parent ketone, 1-benzyl-3,3-difluoropiperidin-4-one. This phenomenon is a classic example of electronics dictating structural preference.

The Chemical Structure

The molecule consists of a central piperidine ring. A benzyl group is attached to the nitrogen atom (N1). The carbon at the 3-position (C3) is substituted with two fluorine atoms (a gem-difluoro group). The adjacent carbon, C4, is bonded to two hydroxyl groups, forming a geminal diol.

The Causality of Hydration: An In-Depth Look

The stability of the 4,4-diol is not accidental; it is a direct result of the intense electron-withdrawing inductive effect of the two fluorine atoms at the C3 position. This effect creates a cascade of electronic consequences:

-

Increased Electrophilicity: The C-F bonds are highly polarized, with electron density drawn strongly towards the fluorine atoms. This inductive pull is relayed through the sigma bonds to the adjacent C4 carbon.

-

Carbonyl Destabilization: In the parent ketone form, this effect makes the carbonyl carbon at C4 exceptionally electron-deficient and, therefore, highly electrophilic.

-

Favorable Nucleophilic Attack: The highly electrophilic carbonyl carbon is extremely susceptible to nucleophilic attack. Water, though a weak nucleophile, readily attacks this activated position.

-

Equilibrium Shift: The nucleophilic addition of water to the ketone forms the tetrahedral gem-diol. In this case, the electronic stabilization gained by relieving the extreme electrophilicity of the carbonyl carbon is significant enough to shift the equilibrium almost entirely in favor of the hydrated diol form under standard conditions.

This relationship can be visualized as a logical workflow:

Caption: Electronic cascade leading to the stable gem-diol.

Spectroscopic Characterization

While specific, publicly available spectra for this exact compound are not readily found in peer-reviewed literature, we can predict the key features that would confirm its structure based on established principles of NMR and IR spectroscopy.

Table 1: Predicted Spectroscopic Data Summary

| Technique | Feature | Expected Observation & Rationale |

| ¹H NMR | -OH Protons | A broad singlet, exchangeable with D₂O. Its chemical shift would be concentration and solvent dependent. |

| Benzyl -CH₂- | A singlet, typically in the 3.5-4.0 ppm range. | |

| Phenyl Protons | Multiplets in the aromatic region (~7.2-7.4 ppm). | |

| Piperidine -CH₂- | Complex multiplets resulting from diastereotopicity and coupling to both protons and fluorine. | |

| ¹³C NMR | C4 (Diol Carbon) | A signal in the 90-100 ppm range, likely a triplet due to coupling with the two fluorine atoms on C3 (JCF coupling). This is a key indicator of the hydrated form. The ketone carbonyl would be >190 ppm. |

| C3 (CF₂) | A signal significantly downfield, split into a triplet by the two directly attached fluorine atoms (¹JCF coupling, typically large). | |

| Benzyl & Phenyl | Signals in the typical aromatic and benzylic ranges. | |

| ¹⁹F NMR | -CF₂- | A single resonance environment, appearing as a complex multiplet due to coupling with adjacent protons. This confirms the presence of the gem-difluoro group. |

| IR Spec. | O-H Stretch | A strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of hydroxyl groups. |

| C=O Stretch | Absence of a strong absorption band in the 1700-1750 cm⁻¹ region, confirming the lack of a ketone carbonyl. | |

| C-F Stretch | Strong absorption bands typically found in the 1000-1200 cm⁻¹ region. | |

| Mass Spec. | Molecular Ion | The mass spectrum would likely show the molecular ion corresponding to the diol (C₁₂H₁₅F₂NO₂). However, fragmentation may involve the loss of water, showing a peak for the dehydrated ketone form. |

Section 2: Synthesis and Reactivity

Generalized Synthetic Approach

A definitive, peer-reviewed synthesis protocol for this compound is not prominently available. However, based on established methods for synthesizing related fluorinated piperidines, a logical synthetic route can be proposed. The key transformation is the gem-difluorination of a suitable piperidone precursor.

Workflow: Proposed Synthesis

Caption: Proposed synthetic workflow to the target diol.

Protocol Considerations (A Self-Validating System):

-

Starting Material: The synthesis would logically begin with commercially available 1-benzylpiperidin-4-one . This provides the core scaffold.

-

Fluorination Step: The critical step is the introduction of the gem-difluoro group.

-

Reagent Choice: Deoxyfluorinating agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used to convert ketones to gem-difluorides. These reagents must be handled with extreme care in an inert atmosphere and by trained personnel, as they can release toxic and corrosive HF upon contact with moisture.

-

Causality: These reagents work by first activating the ketone's carbonyl oxygen, followed by a double nucleophilic displacement by fluoride ions. The choice of a more thermally stable reagent like Deoxo-Fluor® over DAST can often lead to cleaner reactions and higher yields.

-

Self-Validation: The progress of this reaction would be monitored by TLC or LC-MS, looking for the disappearance of the starting ketone and the appearance of a new, more non-polar spot (the ketone) or the final diol. ¹⁹F NMR of the crude reaction mixture would be the definitive check for successful fluorination.

-

-

Hydration and Isolation: Upon aqueous workup to quench the reaction, the intermediate 1-benzyl-3,3-difluoropiperidin-4-one will spontaneously hydrate to form the target diol.

-

Causality: As discussed, the electronic nature of the α,α-difluoro ketone drives this hydration.

-

Purification: The final product is a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Purity would be confirmed by melting point analysis and HPLC. The structure is then confirmed by the spectroscopic methods outlined in Table 1.

-

Reactivity and Synthetic Utility

The this compound is best considered a masked ketone. While the diol itself is relatively stable, it exists in equilibrium with the ketone form. Reactions that consume the ketone will drive the equilibrium away from the diol.

-

Use as a Bioisostere: The hydrated gem-diol moiety can act as a stable, non-hydrolyzable mimic of a tetrahedral intermediate formed during enzymatic peptide bond hydrolysis. This makes it a valuable pharmacophore for designing inhibitors of proteases and other hydrolases.

-

Dehydration: Under anhydrous acidic or basic conditions, the diol can be converted back to the ketone, which can then undergo typical ketone chemistry (e.g., reductive amination, Wittig reactions). This allows the diol to serve as a stable, crystalline precursor to the more reactive anhydrous ketone.

Section 3: Application in Drug Discovery

The 1-Benzyl-3,3-difluoropiperidine scaffold is a privileged structure in modern medicinal chemistry. The N-benzyl group itself is a common motif that can engage in beneficial cation-π interactions with aromatic residues in protein binding pockets. The gem-difluoro group at the 3-position serves several strategic purposes:

-

Metabolic Blocking: The C-F bonds are exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes. Placing the CF₂ group at the 3-position can block a potential site of metabolism, thereby increasing the drug's half-life.

-

pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be crucial for avoiding off-target effects, such as binding to the hERG potassium channel, which is a common cause of cardiotoxicity.[2]

-

Conformational Control: The steric and electronic properties of the CF₂ group can influence the conformational preference of the piperidine ring, potentially locking it into a more bioactive conformation.[3]

While specific drugs containing the this compound structure are not publicly disclosed, this building block is ideally suited for incorporation into programs targeting proteases, where the diol can mimic a transition state, or as a scaffold for developing CNS agents, where the modulation of pKa and lipophilicity is critical for achieving brain penetration and desired target engagement.

References

An In-depth Technical Guide to 1-Benzyl-3,3-difluoropiperidine-4,4-diol (CAS: 1067914-81-1): A Key Building Block for Modern Drug Discovery

This technical guide provides a comprehensive overview of 1-Benzyl-3,3-difluoropiperidine-4,4-diol, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, a detailed plausible synthesis, and its potential applications, underpinned by the principles of scientific integrity and practical, field-proven insights.

Part 1: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] The piperidine scaffold is a recurring motif in a vast number of pharmaceuticals, and its strategic fluorination offers a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities.[1]

The gem-difluoro group (CF2) is a particularly valuable moiety. It can act as a bioisostere for a carbonyl group, influencing local electronics and conformational preferences without introducing a site for metabolic oxidation. This often leads to enhanced metabolic stability and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

This compound emerges as a highly valuable building block in this context. The diol functionality provides a versatile handle for further chemical elaboration, while the N-benzyl group serves as a common and readily cleavable protecting group in multistep syntheses.[3] The core 3,3-difluoropiperidine structure provides the desirable physicochemical properties imparted by the gem-difluoro substitution.

Part 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. Below is a summary of the available data for this compound.

| Property | Value |

| CAS Number | 1067914-81-1 |

| Molecular Formula | C₁₂H₁₅F₂NO₂ |

| Molecular Weight | 243.25 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >98% |

| Predicted Boiling Point | 291.0 ± 40.0 °C |

| Predicted Density | 1.22 ± 0.1 g/cm³ |

| Predicted pKa | 3.01 ± 0.40 |

| InChI Key | VUYVXSSPDOWKFE-UHFFFAOYSA-N |

Note: Some properties are predicted based on computational models and may vary from experimentally determined values.[4]

While detailed, publicly available spectroscopic data (NMR, IR, MS) for this specific compound is limited, the expected spectra would be consistent with its structure, showing characteristic signals for the benzyl group, the piperidine ring protons, and the fluorine atoms.

Part 3: Synthesis of this compound: A Plausible and Detailed Protocol

The synthesis of this compound can be logically approached from its ketone precursor, 1-Benzyl-3,3-difluoropiperidin-4-one. The following represents a detailed, scientifically sound, and plausible experimental workflow based on established synthetic methodologies for similar compounds.

Retrosynthetic Analysis

The retrosynthetic strategy hinges on the formation of the hydrated ketone (gem-diol) from the corresponding ketone, which itself can be synthesized through various routes. A logical pathway involves the construction of the N-benzylated piperidone ring followed by difluorination.

Caption: Retrosynthetic pathway for this compound.

Experimental Workflow: A Step-by-Step Guide

The overall synthetic process can be visualized as a two-stage process starting from the commercially available N-Benzyl-4-piperidone.

Caption: Synthetic workflow from N-Benzyl-4-piperidone to the target diol.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one

This step involves the difluorination of the α-carbon to the ketone. A common and effective method is the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under basic conditions to generate an enolate, which is then fluorinated.

-

Reagents and Materials:

-

N-Benzyl-4-piperidone

-

N-Fluorobenzenesulfonimide (NFSI)

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

-

-

Protocol:

-

To a solution of N-Benzyl-4-piperidone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add NaHMDS (2.2 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

In a separate flask, dissolve NFSI (2.5 eq) in anhydrous THF.

-

Add the NFSI solution to the reaction mixture dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Benzyl-3,3-difluoropiperidin-4-one.

-

Step 2: Synthesis of this compound

The final step is the hydration of the ketone to the gem-diol. This is often an equilibrium process that can be favored by the presence of the electron-withdrawing fluorine atoms. The reaction is typically carried out in the presence of water, and may be acid or base-catalyzed.

-

Reagents and Materials:

-

1-Benzyl-3,3-difluoropiperidin-4-one

-

Water

-

A suitable solvent (e.g., Dioxane or THF)

-

(Optional) Catalytic amount of acid (e.g., HCl) or base (e.g., NaOH)

-

-

Protocol:

-

Dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in a mixture of dioxane and water.

-

(Optional) Add a catalytic amount of acid or base to facilitate the hydration.

-

Stir the mixture at room temperature and monitor the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, remove the organic solvent under reduced pressure.

-

The product may precipitate out of the aqueous solution. If so, it can be collected by filtration.

-

If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

-

Part 4: The Role in Drug Discovery and Medicinal Chemistry

This compound is not an end product but a versatile starting point for the synthesis of a diverse range of more complex molecules. The diol functionality can be derivatized in numerous ways, for example, through esterification, etherification, or conversion to other functional groups. This allows for the exploration of the chemical space around the 3,3-difluoropiperidine core.

The N-benzyl group, while serving as a protecting group, can also be a key pharmacophoric element in certain contexts, participating in cation-π interactions with biological targets.[3] Alternatively, it can be readily removed by catalytic hydrogenation to provide the secondary amine, which can then be further functionalized.

The inherent properties of the 3,3-difluoropiperidine scaffold make it an attractive component for molecules targeting the central nervous system (CNS), where metabolic stability and the ability to cross the blood-brain barrier are crucial.[1] The modulation of pKa by the fluorine atoms can also be advantageous in optimizing the ionization state of the molecule at physiological pH, which can impact cell permeability and target engagement.

Part 5: Safe Handling and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Part 6: Conclusion

This compound stands out as a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its strategic combination of a fluorinated piperidine core, a versatile diol handle, and a readily manipulable N-benzyl group provides a powerful platform for the synthesis of novel and potentially potent therapeutic agents. The in-depth understanding of its properties and synthetic accessibility, as outlined in this guide, will undoubtedly facilitate its broader application in the quest for new medicines.

Part 7: References

-

LookChem. (n.d.). Cas 1039741-54-2, 1-Benzyl-3,3-difluoropiperidin-4-one. Retrieved from --INVALID-LINK--

-

MySkinRecipes. (n.d.). 3,3-Difluoropiperidine-4,4-diol hydrochloride. Retrieved from --INVALID-LINK--

-

Speake-Read. (n.d.). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. Retrieved from --INVALID-LINK--

-

Surmont, R., Verniest, G., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Santa Cruz Biotechnology. (n.d.). 1-Benzyl-3,3-difluoropiperidine. Retrieved from --INVALID-LINK--

-

Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from --INVALID-LINK--

-

Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from --INVALID-LINK--

-

Patsnap. (n.d.). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Retrieved from --INVALID-LINK--

-

TCI Chemicals. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Chemenu. (n.d.). cas 1788044-01-8|| where to buy 3,3-Difluoropiperidine-4,4-diol hydrochloride. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 1-benzyl-3,3-difluoropiperidin-4-ol. Retrieved from --INVALID-LINK--

-

TCI Chemicals (India) Pvt. Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Sharma, A., Sharma, M., & Sandip, B. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384. --INVALID-LINK--

-

Labscoop. (n.d.). This compound, 1G. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN116924967A - Preparation method of N-benzyl-4-piperidone. Retrieved from --INVALID-LINK--

-

TCI Chemicals (JP). (n.d.). This compound. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

TCI Chemicals (APAC). (n.d.). This compound. Retrieved from --INVALID-LINK--

-

CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Benchchem. (n.d.). Technical Support Center: Synthesis of N-Benzylpiperidine. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). The N-benzyl piperidine (N-BP) moiety in drug discovery. Retrieved from --INVALID-LINK--

-

Green, J., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. --INVALID-LINK--

-

ResearchGate. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery | Request PDF. Retrieved from --INVALID-LINK--

References

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3,3-difluoropiperidine-4,4-diol: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a molecule's physicochemical and pharmacological properties. The piperidine motif, a prevalent N-heterocycle in pharmaceuticals, when functionalized with a gem-difluoro group, presents a valuable building block for the development of novel therapeutics. This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to 1-Benzyl-3,3-difluoropiperidine-4,4-diol, a versatile intermediate for drug discovery programs. We will delve into the strategic considerations for the synthesis of the key precursor, 1-Benzyl-4-piperidone, detail the critical gem-difluorination step, and elucidate the final hydration to the target diol. This document is designed to be a practical resource for researchers, offering not only step-by-step protocols but also the underlying mechanistic rationale and expert insights to ensure successful synthesis and characterization.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity.[1] The gem-difluoromethylene (CF2) group is of particular interest as a bioisostere for a carbonyl group or a hydrated carbonyl (gem-diol), offering a metabolically stable mimic with altered electronic properties. Piperidine derivatives are ubiquitous in pharmaceuticals, and their fluorination has been a successful strategy in drug design.[2][3] The target molecule, this compound, combines the privileged piperidine scaffold with a gem-difluoro group and a gem-diol, making it a highly attractive building block for creating novel chemical entities with potentially enhanced therapeutic profiles.

This guide will focus on a two-step synthesis commencing from the readily available 1-Benzyl-4-piperidone. The core transformations involve a deoxofluorination to introduce the gem-difluoro moiety, followed by hydration to the stable gem-diol.

Synthetic Strategy Overview

The proposed synthesis is a linear two-step process, designed for efficiency and scalability. The overall transformation is depicted below:

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Synthesis of the Precursor: 1-Benzyl-4-piperidone

The synthesis of the starting material, 1-Benzyl-4-piperidone, can be accomplished through several established methods. Herein, we present a reliable procedure involving the benzylation of 4-piperidone.

Protocol 1: Benzylation of 4-Piperidone Hydrochloride

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 4-Piperidone monohydrate hydrochloride | 153.61 | 10.0 | 1.0 | 1.54 g |

| Anhydrous Potassium Carbonate | 138.21 | 35.0 | 3.5 | 4.84 g |

| Benzyl Bromide | 171.04 | 11.0 | 1.1 | 1.3 mL |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - | 25 mL |

Step-by-Step Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1.54 g, 10.0 mmol) and anhydrous potassium carbonate (4.84 g, 35.0 mmol).

-

Add anhydrous N,N-dimethylformamide (25 mL) to the flask.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 65 °C and stir for 14 hours.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Pour the filtrate into ice water (50 mL) and extract with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-Benzyl-4-piperidone as a pale yellow oil.

Expected Yield: ~80-90%

Characterization Data (1-Benzyl-4-piperidone):

-

¹H NMR (CDCl₃, 300 MHz): δ 7.34 (m, 4H), 7.29 (m, 1H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H).[4]

Gem-Difluorination of 1-Benzyl-4-piperidone

The conversion of the ketone to the gem-difluoro compound is the most critical step. While Diethylaminosulfur Trifluoride (DAST) is a common reagent for this transformation, it is known to be thermally unstable and potentially explosive.[5] A safer and often more effective alternative is Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[6][7]

Protocol 2: Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 1-Benzyl-4-piperidone | 189.26 | 5.0 | 1.0 | 0.95 g |

| Deoxo-Fluor® | 221.26 | 15.0 | 3.0 | 3.32 g (2.4 mL) |

| Anhydrous Dichloromethane (DCM) | 84.93 | - | - | 20 mL |

Safety First: Deoxo-Fluor® reacts violently with water to produce HF gas. All manipulations should be performed in a well-ventilated fume hood using a dry, inert atmosphere (e.g., nitrogen or argon) and appropriate personal protective equipment (gloves, safety goggles, lab coat).[3]

Caption: Experimental setup for the gem-difluorination reaction.

Step-by-Step Procedure:

-

To a flame-dried 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 1-Benzyl-4-piperidone (0.95 g, 5.0 mmol) in anhydrous dichloromethane (20 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Deoxo-Fluor® (2.4 mL, 15.0 mmol) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR.

-

Upon completion, carefully quench the reaction by slowly pouring it into a stirred mixture of saturated aqueous sodium bicarbonate solution (50 mL) and ice.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-Benzyl-3,3-difluoropiperidin-4-one.

Expected Yield: Moderate to good yields are anticipated based on similar transformations.

Hydration to this compound

The electron-withdrawing nature of the adjacent gem-difluoro group significantly stabilizes the hydrated gem-diol form over the ketone.[8] This equilibrium can be driven towards the diol by the presence of water.

Protocol 3: Synthesis of this compound

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 1-Benzyl-3,3-difluoropiperidin-4-one | 211.25 | 4.0 | 1.0 | 0.84 g |

| Tetrahydrofuran (THF) | 72.11 | - | - | 10 mL |

| Water | 18.02 | - | - | 5 mL |

Step-by-Step Procedure:

-

Dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (0.84 g, 4.0 mmol) in tetrahydrofuran (10 mL) in a 50 mL round-bottom flask.

-

Add water (5 mL) and stir the mixture at room temperature.

-

The reaction can be gently heated (e.g., to 40 °C) to facilitate hydration if necessary.

-

Monitor the conversion of the ketone to the diol by ¹H or ¹⁹F NMR.

-

Once the conversion is complete, remove the THF under reduced pressure.

-

The aqueous residue can be cooled to induce crystallization of the product.

-

If the product does not crystallize, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried, and concentrated.

-

The solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mechanistic Insights

Mechanism of Gem-Difluorination with Deoxo-Fluor®

The mechanism of deoxofluorination of ketones with aminosulfuranes like Deoxo-Fluor® is believed to proceed through the following key steps:[9]

Caption: Proposed mechanism for the gem-difluorination of a ketone using Deoxo-Fluor®.

-

Activation of the Carbonyl: The carbonyl oxygen of 1-Benzyl-4-piperidone acts as a nucleophile, attacking the electrophilic sulfur atom of Deoxo-Fluor®.

-

Fluoride Addition: A fluoride ion then attacks the carbonyl carbon, forming an α-fluoroalkoxysulfurane intermediate.

-

Formation of a Fluorocarbocation: This intermediate collapses, eliminating a thionyl fluoride analog and generating a resonance-stabilized fluorocarbocation.

-

Final Fluoride Attack: A second fluoride ion attacks the carbocation, yielding the gem-difluoro product.

Ketone-Gem-Diol Equilibrium

The hydration of a ketone to a gem-diol is a reversible process. For most simple ketones, the equilibrium lies heavily in favor of the ketone due to the greater thermodynamic stability of the C=O double bond compared to two C-O single bonds.[3]

However, the presence of strongly electron-withdrawing groups on the α-carbon, such as the two fluorine atoms in our intermediate, destabilizes the carbonyl group by induction and stabilizes the gem-diol through the formation of intramolecular hydrogen bonds and by reducing the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[6][8] This shifts the equilibrium significantly towards the formation of the stable this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the benzyl group protons, the piperidine ring protons, and a characteristic signal for the two hydroxyl protons of the gem-diol. The signals for the piperidine protons adjacent to the CF₂ group will likely appear as complex multiplets due to coupling with fluorine.

-

¹³C NMR: The carbon NMR spectrum will be particularly informative. The carbon bearing the two fluorine atoms (C3) will appear as a triplet due to C-F coupling, with a characteristic downfield chemical shift.[10] The carbon of the gem-diol (C4) will have a chemical shift in the range of 90-100 ppm.[11]

-

¹⁹F NMR: The fluorine NMR spectrum should show a single signal for the two equivalent fluorine atoms, likely as a triplet due to coupling with the adjacent protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the diol, and the absence of a strong carbonyl (C=O) absorption around 1715 cm⁻¹.

Conclusion

This technical guide outlines a comprehensive and practical synthetic route to this compound. By providing detailed, step-by-step protocols, mechanistic insights, and key characterization information, we aim to empower researchers in medicinal chemistry and drug development to confidently synthesize this valuable fluorinated building block. The strategic use of a safer fluorinating agent like Deoxo-Fluor® and an understanding of the factors governing gem-diol stability are crucial for the successful execution of this synthesis. The availability of this versatile intermediate will undoubtedly facilitate the exploration of novel chemical space and the development of next-generation therapeutics.

References

- 1. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deoxofluor - Enamine [enamine.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Spectral Data of 1-Benzyl-3,3-difluoropiperidine-4,4-diol: A Technical Guide

This technical guide provides a detailed analysis of the expected spectral data for 1-Benzyl-3,3-difluoropiperidine-4,4-diol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages spectral data from closely related structural analogs to provide a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and spectroscopic properties of this compound.

Introduction: The Significance of Fluorinated Piperidines

The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The introduction of fluorine atoms into this heterocyclic system can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the gem-difluoro motif at the 3-position and the hydrated ketone (gem-diol) at the 4-position of the piperidine ring in this compound create a unique chemical entity with potential applications in the development of novel therapeutics. Accurate interpretation of its spectral data is paramount for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.

Molecular Structure and Plausible Synthesis

The structure of this compound is characterized by a central piperidine ring N-substituted with a benzyl group. The key distinguishing features are the gem-difluoro group at the C3 position and a gem-diol at the C4 position.

Caption: Molecular structure of this compound.

A plausible and efficient synthesis of this compound would likely start from the commercially available 1-Benzyl-4-piperidone. The synthesis would involve a fluorination step to introduce the gem-difluoro group at the C3 position, followed by hydration of the ketone at C4.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

A likely synthetic approach would be the α,α-difluorination of 1-benzyl-4-piperidone. A variety of fluorinating agents could be employed for this transformation. The subsequent hydration of the resulting 1-benzyl-3,3-difluoropiperidin-4-one to the desired gem-diol can often be achieved by treatment with water, sometimes catalyzed by acid or base.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and fluorine atoms, as well as the anisotropic effect of the benzene ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| H-2 | 3.0 - 3.4 | t | J = ~12 Hz | Protons on the carbon adjacent to nitrogen, expected to be a triplet due to coupling with H-6 protons. |

| H-5 | 2.8 - 3.2 | t | J = ~12 Hz | Protons on the carbon adjacent to the C(OH)₂ group, deshielded by the electronegative oxygen atoms. |

| H-6 | 2.6 - 3.0 | t | J = ~12 Hz | Protons on the carbon adjacent to nitrogen. |

| Benzyl-CH₂ | 3.6 - 3.8 | s | - | Singlet for the benzylic protons. |

| Phenyl-H | 7.2 - 7.4 | m | - | Multiplet for the aromatic protons of the benzyl group. |

| Diol-OH | 4.0 - 6.0 | br s | - | Broad singlet for the hydroxyl protons, chemical shift is concentration and solvent dependent. |

Expertise & Experience: The predicted chemical shifts are based on the analysis of related structures such as N-benzylpiperidine and piperidine-4,4-diol hydrochloride.[1][2] The gem-difluoro group at C3 is expected to cause a downfield shift of the adjacent H-2 and H-5 protons due to its electron-withdrawing nature.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts will be significantly affected by the attached functional groups.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 50 - 55 | Carbon adjacent to nitrogen. |

| C-3 | 115 - 125 (t) | Carbon bearing the two fluorine atoms, expected to show a triplet due to C-F coupling. |

| C-4 | 90 - 100 | Carbon of the gem-diol, significantly deshielded by the two oxygen atoms. |

| C-5 | 35 - 40 | Methylene carbon of the piperidine ring. |

| C-6 | 50 - 55 | Carbon adjacent to nitrogen. |

| Benzyl-CH₂ | 60 - 65 | Benzylic carbon. |

| Phenyl-C (ipso) | 135 - 140 | Aromatic carbon attached to the benzylic CH₂. |

| Phenyl-C (ortho, meta, para) | 127 - 130 | Aromatic carbons of the benzyl group. |

Trustworthiness: The predicted chemical shifts for the piperidine ring are informed by data for piperidine and its derivatives.[3] The chemical shift for the C-3 carbon is estimated based on the known significant downfield shift and C-F coupling observed for gem-difluoroalkanes. The C-4 chemical shift is based on data for hydrated carbonyls.[4]

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a crucial tool for the characterization of fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| C3-F₂ | -90 to -110 | t | ²JHF ≈ 15-25 Hz | The chemical shift is typical for gem-difluoro groups adjacent to sp³ carbons. A triplet is expected due to coupling with the two adjacent protons on C2. |

Authoritative Grounding: The prediction is based on the analysis of ¹⁹F NMR data for gem-difluorocyclohexanes, which serve as excellent models for the piperidine ring system.[5] The exact chemical shift can be influenced by the solvent and the conformation of the piperidine ring.

Predicted IR Spectral Data

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| O-H stretch (Diol) | 3200 - 3500 | Broad, Strong | Characteristic broad absorption for hydroxyl groups involved in hydrogen bonding. |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H stretching vibrations. |

| C-H stretch (Aliphatic) | 2800 - 3000 | Medium | Aliphatic C-H stretching of the piperidine and benzyl CH₂ groups. |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium | Aromatic ring skeletal vibrations. |

| C-F stretch | 1000 - 1200 | Strong | Strong absorptions characteristic of C-F bonds. |

| C-N stretch | 1100 - 1250 | Medium | Stretching vibration of the tertiary amine. |

| C-O stretch (Diol) | 1000 - 1100 | Strong | C-O stretching of the gem-diol. |

Self-Validating System: The presence of a broad O-H band, along with strong C-F and C-O stretching bands, would be a key diagnostic feature in the IR spectrum, confirming the presence of the diol and gem-difluoro functionalities. The spectrum of N-benzylpiperidine can be used as a reference for the benzyl and piperidine C-H and C-N vibrations.[6]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

| Analysis Type | Predicted m/z | Interpretation |

| Molecular Ion (M⁺) | 243.11 | Expected for C₁₂H₁₅F₂NO₂ |

| Key Fragments | 225 | [M - H₂O]⁺ |

| 152 | [M - C₇H₇]⁺ (loss of benzyl group) | |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Causality in Fragmentation: Under electron ionization (EI), the molecular ion is expected. Common fragmentation pathways would include the loss of a water molecule from the gem-diol and the cleavage of the benzyl group, leading to a prominent peak at m/z 91, which is characteristic of the tropylium ion. The fragmentation pattern of N-benzylpiperidine, which shows a strong peak for the benzyl cation, supports this prediction.[6][7]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral characteristics of this compound. By leveraging data from structurally similar compounds, we have established a solid framework for the interpretation of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra. This information is invaluable for any researcher working with this compound, aiding in its synthesis, purification, and characterization. The acquisition and publication of experimental spectral data for this molecule are highly encouraged to validate and refine the predictions made in this guide.

References

- 1. 4,4-Piperidinediol hydrochloride(40064-34-4) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 4. Piperidine-4,4-diol | C5H11NO2 | CID 3853601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1-Benzyl-3,3-difluoropiperidine-4,4-diol: A Valuable Building Block for Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over a hundred commercially available drugs and a vast number of clinical candidates.[1] Its saturated, three-dimensional structure provides a robust scaffold that can orient substituents in precise vectors to optimize interactions with biological targets, a feature often inaccessible to flat, aromatic rings.[1]

In recent years, the strategic incorporation of fluorine into these privileged structures has emerged as a powerful tactic for fine-tuning molecular properties. The introduction of a geminal difluoro group (CF₂) adjacent to a carbonyl, as seen in the ketone precursor to 1-Benzyl-3,3-difluoropiperidine-4,4-diol, offers a suite of advantages. The strong electron-withdrawing nature of the fluorine atoms can profoundly influence the molecule's metabolic stability, lipophilicity, and the basicity of the piperidine nitrogen. A decrease in basicity is particularly noteworthy, as it has been correlated with a reduced affinity for the hERG channel, mitigating the risk of cardiac toxicity.[2] This guide provides a comprehensive overview of the commercial availability, synthesis, characterization, and potential applications of this compound, a building block poised for significant utility in the development of next-generation therapeutics.

Physicochemical Properties and Commercial Availability

This compound is a stable, crystalline solid at room temperature. The presence of the gem-difluoro group at the C3 position significantly increases the electrophilicity of the C4 carbonyl carbon in its ketone precursor (1-Benzyl-3,3-difluoropiperidin-4-one), leading to the favorable formation of a stable hydrate, the geminal diol. This phenomenon is well-documented for α,α-difluoroketones.[3]

The compound is readily available from several chemical suppliers, facilitating its use in research and development.

| Property | Value | Source |

| CAS Number | 1067914-81-1 | [4][5] |

| Molecular Formula | C₁₂H₁₅F₂NO₂ | [5] |

| Molecular Weight | 243.25 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [4][7] |

| Purity | Typically >98.0% (by GC) | [4][7] |

| Melting Point | 121.0 to 125.0 °C | [7] |

Table 1: Physicochemical Properties and Commercial Availability of this compound.

Synthesis and Characterization

While this compound is commercially available, a detailed, peer-reviewed synthesis protocol for this specific molecule is not extensively documented. However, a plausible and robust synthetic route can be constructed based on established methodologies for the synthesis of the non-fluorinated precursor and the fluorination of similar piperidone scaffolds. The overall strategy involves the synthesis of 1-Benzyl-4-piperidone, followed by α,α-difluorination at the C3 position, and subsequent hydration.

Part 1: Synthesis of 1-Benzyl-4-piperidone (Precursor)

The precursor, 1-Benzyl-4-piperidone, is a well-known compound and can be synthesized via several routes. A common and efficient method involves the N-benzylation of 4-piperidone.[5][8]

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone [8]

-

Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.5 equivalents). Stir the suspension at room temperature for 30 minutes.

-

N-Benzylation: Add benzyl bromide (1.15 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 65 °C and maintain for 14 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the solids and quench the filtrate with ice water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water and then with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation to afford 1-Benzyl-4-piperidone as a light yellow oil.

Part 2: Proposed Synthesis of this compound

The key step is the introduction of the gem-difluoro moiety. This is typically achieved on the ketone precursor. The resulting α,α-difluoroketone is highly susceptible to hydration to form the stable gem-diol.

Proposed Experimental Protocol:

-

Rationale: The direct fluorination of ketones can be challenging. A more reliable approach involves the synthesis of an intermediate that facilitates fluorination, such as an enamine or silyl enol ether, followed by treatment with an electrophilic fluorine source like Selectfluor®.

-

Formation of Intermediate: Convert 1-Benzyl-4-piperidone to a suitable intermediate for fluorination (e.g., a silyl enol ether via reaction with a silylating agent like TMS-Cl and a base like triethylamine).

-

Difluorination: React the intermediate with an electrophilic fluorinating agent (e.g., Selectfluor®) in an appropriate solvent (e.g., acetonitrile). This step would likely require careful optimization of reaction conditions.

-

Hydration and Isolation: Upon workup, which typically involves aqueous quenching, the intermediate 1-Benzyl-3,3-difluoropiperidin-4-one is expected to hydrate readily. The stable this compound can then be isolated and purified, likely by recrystallization.

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the structure and purity of the final compound. While specific, published spectra for this compound are not available, the expected data can be predicted based on its structure.

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group, a singlet for the benzylic CH₂ protons, and complex multiplets for the piperidine ring protons. The presence of the diol hydroxyl groups would likely appear as a broad singlet.

-

¹³C NMR: Key signals would include those for the aromatic carbons, the benzylic carbon, the piperidine ring carbons, and importantly, the C4 carbon bearing the diol, which would show a characteristic shift. The C3 carbon would appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A singlet or a complex multiplet is expected, characteristic of the gem-difluoro group. ¹⁹F NMR is a powerful tool for confirming the successful fluorination.[9]

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (243.25 g/mol ) should be observed.

-

Infrared (IR) Spectroscopy: The spectrum would be characterized by the absence of a strong carbonyl (C=O) stretch (around 1720 cm⁻¹) and the presence of a broad O-H stretching band (around 3300-3500 cm⁻¹) from the diol.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block for introducing a 3,3-difluoropiperidine moiety into more complex molecules. The benzyl group can act as a protecting group for the piperidine nitrogen and can be removed under hydrogenolysis conditions to allow for further functionalization.

The primary value of this building block lies in its ability to impart desirable drug-like properties:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the C3 position resistant to oxidative metabolism by cytochrome P450 enzymes. This can block a potential "soft spot" for metabolism, increasing the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: The gem-difluoro group can alter the lipophilicity and conformational preferences of the piperidine ring, which can be exploited to enhance membrane permeability or improve binding affinity to a target protein.

-

pKa Reduction: The electron-withdrawing fluorine atoms lower the pKa of the piperidine nitrogen. This reduction in basicity can be beneficial in several ways, including reducing off-target effects at aminergic GPCRs and mitigating the risk of hERG channel-mediated cardiotoxicity.

This building block is particularly relevant for the synthesis of novel inhibitors, receptor antagonists, and CNS-active agents where the piperidine scaffold is a known pharmacophore.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a strategically important building block for medicinal chemists. Its commercial availability, coupled with the well-understood benefits of gem-difluorination on the piperidine scaffold, makes it an attractive starting point for the synthesis of novel drug candidates with potentially improved pharmacokinetic and safety profiles. While detailed synthetic and analytical literature for this specific compound is sparse, its preparation is feasible through established chemical transformations. As the demand for more sophisticated, three-dimensional, and metabolically robust molecules continues to grow in drug discovery, the utility of fluorinated building blocks like this diol is set to expand significantly.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. sphinxsai.com [sphinxsai.com]

- 7. api.pageplace.de [api.pageplace.de]

- 8. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

The Ascendancy of Gem-Difluoropiperidine Scaffolds: A Technical Guide for Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the various fluorinated motifs, the gem-difluoropiperidine scaffold has emerged as a particularly valuable structural unit. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role and application of gem-difluoropiperidine scaffolds. We will explore the synthetic rationale, the profound impact of gem-difluorination on key drug-like properties, its application as a bioisosteric replacement, and case studies that underscore its significance in the development of novel therapeutics.

The Rationale for Fluorine in Drug Design: A Strategic Imperative

The introduction of fluorine into small molecules can dramatically alter their biological activity and pharmacokinetic profiles.[1][2] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius (1.35 Å, similar to hydrogen's 1.2 Å), and the strength of the carbon-fluorine bond—are leveraged by medicinal chemists to fine-tune molecular properties.[3] Key advantages of fluorination include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to an increased drug half-life and improved bioavailability.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of nearby basic groups, influencing a compound's ionization state at physiological pH.[4] This can impact solubility, permeability, and off-target activity, such as hERG channel affinity.[5] Fluorination also generally increases lipophilicity, which can enhance membrane permeability.[2]

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in cyclic systems, potentially locking a molecule into its bioactive conformation and enhancing binding affinity for its target.[1][6]

-

Improved Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to increased potency.

The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to introduce a basic nitrogen atom and explore three-dimensional chemical space.[7] The gem-difluorination of this privileged structure combines the benefits of both the piperidine core and the strategic incorporation of fluorine, creating a powerful building block for drug discovery.

Strategic Synthesis of Gem-Difluoropiperidine Scaffolds

The synthesis of gem-difluorinated piperidines requires specialized fluorinating reagents and strategies. A common and effective approach involves the fluorination of a precursor ketone.

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine from N-Boc-4-piperidone

This protocol outlines a representative synthesis of a gem-difluoropiperidine derivative.

Materials:

-

N-Boc-4-piperidone

-

Diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor®

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

DCM

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, separatory funnel.

Procedure:

-

Fluorination:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DAST (1.2 eq) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product (N-Boc-4,4-difluoropiperidine) by flash column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified N-Boc-4,4-difluoropiperidine in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM to yield 4,4-difluoropiperidine as its TFA salt.

-

Diagram of Synthetic Workflow:

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated Piperidines: A Technical Guide to Strategic Drug Discovery

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in a substantial portion of approved pharmaceuticals.[1][2][3] Its favorable physicochemical properties and synthetic accessibility have made it a privileged scaffold. The strategic incorporation of fluorine into this ubiquitous heterocycle has emerged as a powerful tactic in modern drug discovery. This guide provides an in-depth technical exploration of fluorinated piperidines, elucidating how the unique properties of fluorine can be harnessed to overcome common challenges in drug development, including metabolic instability, suboptimal binding affinity, and poor pharmacokinetic profiles. We will delve into the profound effects of fluorination on pKa, conformation, and lipophilicity, supported by experimental data and mechanistic insights. Furthermore, this guide will outline key synthetic methodologies for accessing these valuable motifs and showcase illustrative case studies where fluorinated piperidines have been instrumental in advancing drug candidates.

Part 1: The Strategic Value of Fluorine in Piperidine Scaffolds

The Piperidine Moiety: A Privileged Scaffold

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a recurring motif in a vast array of biologically active natural products and synthetic drugs.[4] Its prevalence is a testament to its versatility, offering a three-dimensional framework that can be readily functionalized to interact with biological targets. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity is often crucial for target engagement and solubility. However, the inherent flexibility of the piperidine ring and its susceptibility to metabolism can present challenges in drug design.

The Unique Influence of Fluorine

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool for medicinal chemists.[5][6] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of hydrogen (1.20 Å) with minimal steric perturbation.[5] The carbon-fluorine (C-F) bond is exceptionally strong and polarized, leading to significant alterations in the electronic properties of a molecule.[5] The judicious placement of fluorine can profoundly influence a molecule's acidity, basicity, lipophilicity, conformation, and metabolic stability.[7][8]

Synergistic Effects in Fluorinated Piperidines

The introduction of fluorine to the piperidine ring is not merely an additive modification but a synergistic one, where the properties of both moieties are strategically modulated. This allows for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles. The following sections will explore these effects in detail.

Part 2: Modulating Physicochemical and Pharmacokinetic Properties

pKa Modulation: A Key to Optimizing Bioavailability and Target Engagement

The basicity of the piperidine nitrogen, quantified by its pKa, is a critical determinant of a drug's behavior in physiological environments. It influences solubility, membrane permeability, and the ability to interact with acidic residues in a target protein. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen.[9][10][11] This effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[10]

This modulation of basicity can be strategically employed to:

-

Improve Oral Bioavailability: By reducing the pKa, the extent of ionization at the pH of the gut can be controlled, potentially enhancing absorption.[11]

-

Reduce hERG Liability: High basicity is often associated with binding to the hERG potassium ion channel, which can lead to cardiotoxicity. Lowering the pKa can mitigate this risk.[9][12]

-

Fine-tune Target Binding: For targets where a specific protonation state is required for optimal interaction, pKa modulation can be a powerful tool to enhance potency.

Table 1: Effect of Fluorination on Piperidine pKa

| Compound | pKa |

| Piperidine | 11.12 |

| 3-Fluoropiperidine | ~9.5 |

| 4-Fluoropiperidine | ~10.5 |

| 3,3-Difluoropiperidine | ~7.5 |

Note: pKa values are approximate and can vary based on experimental conditions.

Conformational Control: Pre-organizing for Potency and Selectivity

The piperidine ring exists in a dynamic equilibrium between two chair conformations. The introduction of fluorine can significantly influence this equilibrium, often favoring a specific conformation.[13][14][15] This is due to a combination of steric and stereoelectronic effects, including the gauche effect, where the presence of an electronegative fluorine atom can stabilize a gauche arrangement of adjacent bonds.[13][16]

In protonated fluorinated piperidines, a strong preference for the axial orientation of the fluorine atom is often observed.[14][15][16] This is attributed to stabilizing charge-dipole interactions between the axial C-F bond and the protonated nitrogen.[14][17] This conformational locking can be advantageous for:

-

Enhancing Binding Affinity: By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity.

-

Improving Selectivity: A more rigid conformation can lead to more specific interactions with the intended target and reduce off-target effects.

Caption: Conformational equilibrium of protonated 3-fluoropiperidine.

Lipophilicity and Membrane Permeability: A Balancing Act

Lipophilicity, typically measured as the octanol-water partition coefficient (logP), is a crucial parameter for drug absorption and distribution.[18][19] The effect of fluorination on lipophilicity is complex and not always intuitive.[19] While fluorine is more lipophilic than hydrogen, the introduction of a highly polar C-F bond can also increase a molecule's polarity. The overall effect on logP depends on the molecular context, including the number and position of fluorine atoms.[10][20][21]

Strategic fluorination can be used to:

-

Enhance Membrane Permeability: Increasing lipophilicity can improve a compound's ability to cross biological membranes, including the blood-brain barrier, which is critical for CNS-acting drugs.[22]

-

Optimize Solubility: While increasing lipophilicity can decrease aqueous solubility, careful placement of fluorine can strike a balance between these two competing properties.

Table 2: Representative logP Values of Fluorinated Piperidines

| Compound | Calculated logP |

| Piperidine | 0.84 |

| 4-Fluoropiperidine | 0.95 |

| 4,4-Difluoropiperidine | 1.05 |

Note: logP values are estimations and can vary.

Metabolic Stability: Blocking Metabolic Hotspots

Metabolic instability is a common reason for the failure of drug candidates. The piperidine ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance from the body. The high strength of the C-F bond makes it resistant to enzymatic cleavage.[5][23] By replacing a metabolically labile C-H bond with a C-F bond, these "metabolic hotspots" can be effectively blocked.[7][24]

This strategy can lead to:

-

Increased Half-life: Blocking metabolism can significantly prolong the in vivo half-life of a drug, allowing for less frequent dosing.[23]

-

Improved Safety Profile: Preventing the formation of potentially reactive or toxic metabolites can improve the overall safety of a drug candidate.

Caption: Fluorination as a strategy to block metabolic oxidation.

Part 3: Synthetic Strategies for Accessing Fluorinated Piperidines

The growing importance of fluorinated piperidines has driven the development of numerous synthetic methods.[25][26] While a comprehensive review is beyond the scope of this guide, key strategies include:

Deoxofluorination of Piperidinones

One of the most common methods involves the treatment of a piperidinone precursor with a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Experimental Protocol: Synthesis of 4,4-Difluoropiperidine

-

To a solution of N-Boc-4-piperidinone (1.0 eq) in dichloromethane (DCM) at 0 °C is added Deoxo-Fluor® (2.5 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford N-Boc-4,4-difluoropiperidine.

-

The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final product.

Caution: Deoxofluorination reagents can be hazardous and should be handled with appropriate care in a well-ventilated fume hood.[27]

Fluorination of Pyridine Precursors

The hydrogenation of fluorinated pyridine precursors offers a direct route to fluorinated piperidines.[25][26] Recent advances in catalysis have enabled the selective reduction of the pyridine ring while preserving the C-F bond(s).[25][26]

Caption: General scheme for fluoropiperidine synthesis.

Other Methods

Other notable methods include the electrophilic fluorination of enamines or enolates and the nucleophilic ring-opening of aziridines with a fluoride source.[28][29] The choice of synthetic route depends on the desired substitution pattern and stereochemistry. The development of stereoselective methods is particularly important, as the biological activity of chiral fluorinated piperidines is often highly dependent on the stereochemistry of the fluorine atom.[27][30]

Part 4: Case Studies in Drug Discovery

The strategic application of fluorinated piperidines has been pivotal in the success of numerous drug discovery programs.

Central Nervous System (CNS) Agents

The ability of fluorine to modulate lipophilicity and pKa makes it particularly useful for designing drugs that need to cross the blood-brain barrier. Fluorinated piperidines are found in a number of CNS-active compounds, where they contribute to improved brain penetration and metabolic stability.

Oncology

In oncology, fluorination is often used to enhance the metabolic stability of kinase inhibitors. For example, the introduction of a fluorinated piperidine can block a site of metabolism, leading to a longer half-life and improved efficacy.

Table 3: Examples of Drugs/Candidates with Fluorinated Piperidine Moieties

| Compound/Candidate | Therapeutic Area | Role of Fluorinated Piperidine |

| MK-0731 | Oncology | Modulated pKa to improve efficacy and reduce P-gp efflux.[9] |

| GSK3901383A | Neurology (LRRK2 inhibitor intermediate) | The difluoropiperidine core is a key structural element.[27] |

| 5-HT1D Agonists | Neurology | Fluorination improved pharmacokinetic profiles.[11] |

Part 5: Conclusion and Future Outlook